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molecular formula C7H4ClNOS B1356116 2-Chlorobenzo[d]thiazol-6-ol CAS No. 2591-16-4

2-Chlorobenzo[d]thiazol-6-ol

Cat. No. B1356116
M. Wt: 185.63 g/mol
InChI Key: DCQROWYFLXIWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07943622B2

Procedure details

Aluminum chloride (1.98 g, 14.9 mmol) was added to a solution of 6-methoxy-2-chlorobenzothiazole (1.06 g, 5.31 mmol) in toluene (40 mL), and the reaction mixture was heated to 110° C. After 1 h, the reaction mixture was allowed to cool to rt and 1 M aqueous HCl (40 mL) was added. The resulting precipitate was collected by filtration and washed with water (2×), saturated aqueous NaHCO3 (2×) and water (2×). The solid was air-dried, yielding 0.800 g (81%) of the title compound as a brown solid. LC-MS: RT=7.18 min., [M+H]+=185.9.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].C[O:6][C:7]1[CH:16]=[CH:15][C:10]2[N:11]=[C:12]([Cl:14])[S:13][C:9]=2[CH:8]=1.Cl>C1(C)C=CC=CC=1>[Cl:14][C:12]1[S:13][C:9]2[CH:8]=[C:7]([OH:6])[CH:16]=[CH:15][C:10]=2[N:11]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1.06 g
Type
reactant
Smiles
COC1=CC2=C(N=C(S2)Cl)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (2×), saturated aqueous NaHCO3 (2×) and water (2×)
CUSTOM
Type
CUSTOM
Details
The solid was air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=CC(=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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